molecular formula C21H15FN2O4S B2452045 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895475-43-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2452045
CAS No.: 895475-43-1
M. Wt: 410.42
InChI Key: DMMYZOQCGCTDER-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound featuring a benzo[d]oxazole moiety, a phenyl group, and a sulfonylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzo[d]oxazole, 3-bromophenylamine, 4-fluorobenzenesulfonyl chloride, and acetic anhydride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient or recyclable catalysts.

    Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzo[d]oxazole ring.

    Reduction Products: Sulfide or sulfoxide derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its structural complexity, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can interact with biological macromolecules, influencing their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide: Similar structure but with a benzo[d]thiazole ring instead of benzo[d]oxazole.

    N-(3-(benzimidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide: Contains a benzimidazole ring instead of benzo[d]oxazole.

Uniqueness

    Structural Features: The presence of the benzo[d]oxazole ring and the specific positioning of the sulfonyl and acetamide groups confer unique electronic and steric properties.

    Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMYZOQCGCTDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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